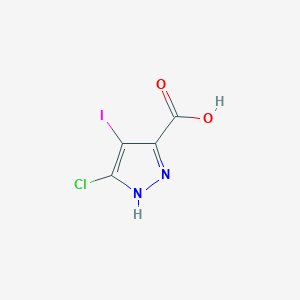![molecular formula C32H20O2S2 B15251545 1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione CAS No. 84674-81-7](/img/structure/B15251545.png)
1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-([1,1’-Biphenyl]-4-ylthio)-5-(phenylthio)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry. This compound, in particular, is characterized by the presence of biphenyl and phenylthio groups attached to the anthracene core, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-ylthio)-5-(phenylthio)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenylthio Intermediate: The biphenylthio group is introduced through a nucleophilic substitution reaction involving a biphenyl halide and a thiol compound.
Attachment to Anthracene Core: The biphenylthio intermediate is then reacted with anthracene-9,10-dione under specific conditions to form the desired product. This step often requires the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
化学反应分析
Types of Reactions
1-([1,1’-Biphenyl]-4-ylthio)-5-(phenylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core or the biphenylthio moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroanthracene derivatives, and various substituted anthracene compounds.
科学研究应用
1-([1,1’-Biphenyl]-4-ylthio)-5-(phenylthio)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its high electron mobility and stability.
Photochemistry: It serves as a photosensitizer in photochemical reactions, contributing to the study of light-induced processes.
Medicinal Chemistry: Research has explored its potential as an anticancer agent, leveraging its ability to interact with biological targets.
Material Science: The compound is investigated for its use in the fabrication of fluorescent nanomaterials for bioimaging applications.
作用机制
The mechanism of action of 1-([1,1’-Biphenyl]-4-ylthio)-5-(phenylthio)anthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Electron Transport: In OLEDs, the compound facilitates efficient electron transport and injection, enhancing device performance.
Photochemical Reactions: As a photosensitizer, it absorbs light energy and transfers it to other molecules, initiating photochemical reactions.
Biological Interactions: In medicinal applications, the compound may interact with cellular components, leading to cytotoxic effects against cancer cells.
相似化合物的比较
Similar Compounds
9,10-Bis(phenylethynyl)anthracene (BPEA): Known for its use in glowsticks and as a photosensitizer.
1-(Phenylthio)anthracene-9,10-dione: Shares structural similarities and is used in similar applications.
2-tert-Butyl-9,10-bis(2-biphenyl)anthracene (TBBPA): Used in OLEDs for its high efficiency and stability.
Uniqueness
1-([1,1’-Biphenyl]-4-ylthio)-5-(phenylthio)anthracene-9,10-dione stands out due to its unique combination of biphenyl and phenylthio groups, which enhance its electron transport properties and stability in various applications. This makes it particularly valuable in advanced material science and electronic applications.
属性
CAS 编号 |
84674-81-7 |
|---|---|
分子式 |
C32H20O2S2 |
分子量 |
500.6 g/mol |
IUPAC 名称 |
1-(4-phenylphenyl)sulfanyl-5-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C32H20O2S2/c33-31-26-14-8-16-28(36-24-19-17-22(18-20-24)21-9-3-1-4-10-21)30(26)32(34)25-13-7-15-27(29(25)31)35-23-11-5-2-6-12-23/h1-20H |
InChI 键 |
RYXYLDQTTLCBCK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)SC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)SC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


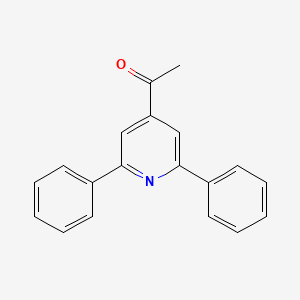
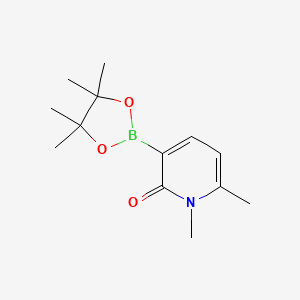
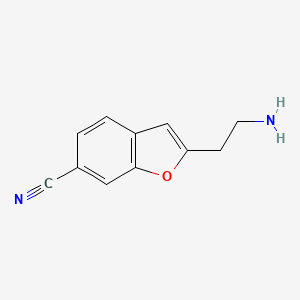
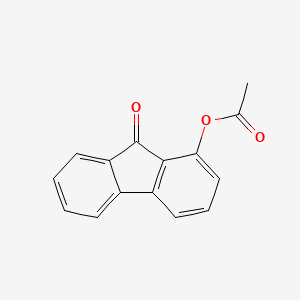
![5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B15251500.png)
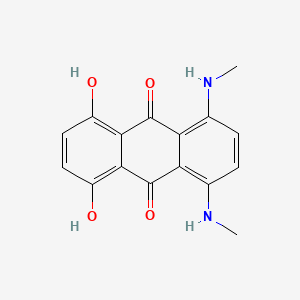
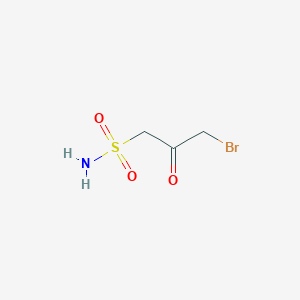
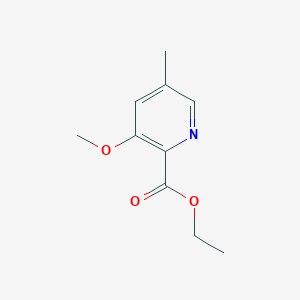
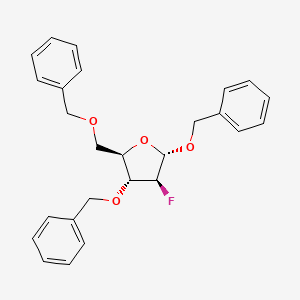
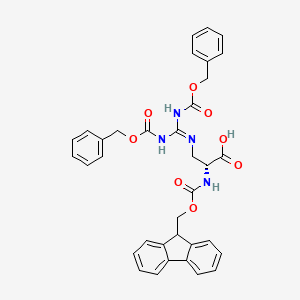
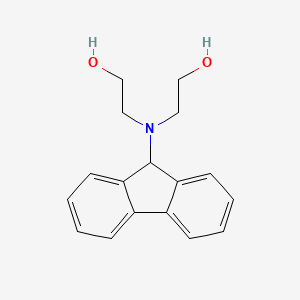
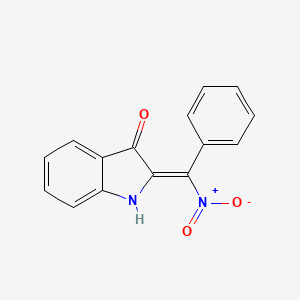
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
